1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Description
1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyrazolyl sulfonyl moiety, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-3-20-12-16(13(2)18-20)24(22,23)21-9-7-19(8-10-21)15-6-4-5-14(17)11-15/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPGPSERKYEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with the condensation of ethyl acetoacetate and hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole.
Sulfonylation: The pyrazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Coupling with Piperazine: The sulfonylated pyrazole is reacted with 1-(3-chlorophenyl)piperazine under basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its effects is not fully understood but may involve:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
1-(3-chlorophenyl)piperazine: Shares the piperazine and chlorophenyl moieties but lacks the pyrazolyl sulfonyl group.
4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine: Contains the pyrazolyl sulfonyl and piperazine groups but lacks the chlorophenyl group.
Uniqueness: 1-(3-chlorophenyl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
